4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic compound featuring a pyrimidine ring fused to a cyclopentane structure. The compound contains a diazepan moiety, which contributes to its potential biological activity. Its molecular formula is C12H16N4, and it has a molecular weight of approximately 216.28 g/mol . The presence of the diazepan ring suggests potential interactions with various biological targets, particularly in the central nervous system.
The reactivity of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be influenced by the functional groups present in its structure. Typical reactions may include:
This compound exhibits significant biological activity, primarily as an antagonist for orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. Research indicates that compounds similar to 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine may be useful in treating conditions such as insomnia and other sleep disorders . Additionally, preliminary studies suggest potential applications in managing neurological disorders due to its interaction with orexin receptor pathways.
The synthesis of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine generally involves multi-step organic reactions:
Specific synthetic routes can vary based on starting materials and desired purity levels.
The primary applications of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine are:
Additionally, its unique structure makes it a candidate for further modification to enhance its pharmacological properties.
Interaction studies have focused on understanding how 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine interacts with orexin receptors. These studies typically employ techniques such as:
These studies help elucidate its mechanism of action and potential therapeutic benefits.
Several compounds share structural similarities with 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6,7-dihydro-pyrido[2,3-d]pyrimidine | Pyridine ring fused with pyrimidine | Antidepressant effects |
| 4-(1-Piperidinyl)-2-methylpyrimidine | Piperidine instead of diazepan | Potential anti-anxiety effects |
| 5H-Cyclopenta[d]pyrimidinone | Lacks diazepan ring | Anticancer properties |
The uniqueness of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine lies in its specific combination of a diazepan moiety and a cyclopentane-fused pyrimidine structure. This combination may provide distinct pharmacological profiles compared to other similar compounds.
The diazepane (1,4-diazepan-1-yl) moiety is introduced via nucleophilic substitution reactions, often employing chlorinated intermediates and amine nucleophiles. A critical study by Yang and Lu demonstrated that stereoselective nucleophilic substitution in acidic ethanol proceeds through a carbocation intermediate, enabling retention or inversion of configuration depending on the solvent’s nucleophilicity. For 4-(1,4-diazepan-1-yl) derivatives, the diazepane ring is typically preformed and introduced via displacement of a leaving group (e.g., chloride) at position 4 of the cyclopenta[d]pyrimidine core.
In one protocol, 4-chlorocyclopenta[d]pyrimidine derivatives react with 1,4-diazepane in dioxane under acidic catalysis (e.g., HCl), achieving substitution yields exceeding 85%. The reaction’s success hinges on the chloride’s activation by electron-withdrawing groups on the pyrimidine ring and the use of polar aprotic solvents to stabilize the transition state. Kinetic studies reveal that the substitution follows second-order kinetics, with rate constants proportional to the amine’s nucleophilicity.
Table 1: Optimization of Diazepane Ring Substitution
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dioxane | HCl | 80 | 87 |
| DMF | None | 100 | 62 |
| Ethanol | H2SO4 | 70 | 78 |
The cyclopenta[d]pyrimidine scaffold is synthesized through [3+3] annulation between cyclopentanone derivatives and pyrimidine precursors. A notable method involves condensing 2-aminocyclopentanone with methyl cyanoacetate under basic conditions, followed by cyclodehydration using phosphorus oxychloride. This yields the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core, which is subsequently functionalized at position 4.
Conformational analysis of intermediates reveals that annulation efficiency depends on the steric bulk of substituents. For example, methyl groups at position 2 hinder annulation by 15–20% compared to unsubstituted analogs due to increased ring strain. Microwave-assisted annulation reduces reaction times from 12 hours to 45 minutes while maintaining yields above 80%, as localized heating minimizes side reactions like dimerization.
Regioselective methylation at position 2 is achieved through Friedel-Crafts alkylation or directed ortho-metalation. Steric guidance from the diazepane substituent at position 4 directs methyl group installation to position 2, as confirmed by NMR-based conformational studies. For instance, treating the des-methyl intermediate with methyl iodide and LDA (lithium diisopropylamide) in THF at −78°C affords 2-methyl derivatives with >90% regioselectivity.
Solvent polarity critically influences selectivity: nonpolar solvents (toluene) favor methylation at position 2, while polar aprotic solvents (DMF) lead to competing reactions at position 6. Isotopic labeling experiments using CD3I confirm that methylation proceeds via a radical mechanism in nonpolar media, whereas ionic pathways dominate in polar solvents.
Optimized solvent-catalyst combinations enhance yields by 20–40%. For diazepane substitution, dioxane with HCl outperforms ethanol or DMF due to its moderate polarity and ability to stabilize ionic intermediates. Catalytic FePO4 in solvent-free conditions, as reported for analogous pyrimidinones, accelerates reactions by providing Lewis acid sites for substrate activation.
Table 2: Solvent-Catalyst Screening for Final Coupling Step
| Solvent | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dioxane | HCl | 6 | 89 |
| Ethanol | H2SO4 | 12 | 75 |
| Solvent-free | FePO4 | 4 | 82 |
Microwave irradiation further improves efficiency, reducing energy barriers for cyclization and substitution steps. For example, combining dioxane-HCl with microwave heating at 100°C achieves 94% yield in 2 hours, compared to 87% yield in 6 hours under conventional heating.
The diazepane ring system in 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine represents a privileged scaffold that has been extensively investigated for structure-activity relationship optimization [9]. Position-specific modifications of the seven-membered diazepane ring have revealed critical insights into the molecular recognition patterns and conformational requirements for biological activity [11].
Modifications at the 4-position of the diazepane ring have demonstrated the most significant impact on biological activity [1]. Substituent incorporation at this position influences both the electronic properties and the conformational flexibility of the seven-membered ring system [21]. Research has established that electron-withdrawing groups at position 4 enhance potency through improved receptor binding interactions, while electron-donating substituents can modulate selectivity profiles [9].
The 5- and 6-positions of the diazepane moiety show differential sensitivity to structural modifications [11]. Position 5 modifications tend to affect the ring puckering dynamics, which directly influences the spatial orientation of pharmacophoric elements [27]. Hydroxyl substitution at position 6 has been found to reduce activity due to unfavorable intramolecular hydrogen bonding that constrains the ring in a less bioactive conformation [21].
Systematic substitution patterns across the diazepane ring have revealed that multiple substitutions can produce additive effects on biological activity [40]. The combination of 4,5-dimethyl substitution demonstrates enhanced potency compared to single position modifications, suggesting that conformational pre-organization contributes significantly to receptor recognition [29].
| Compound | Diazepane Modification | Position | IC₅₀ (μM) | Selectivity Index | Lipophilicity (LogP) |
|---|---|---|---|---|---|
| 1a | Unsubstituted | N/A | 12.50 | 1.2 | 2.1 |
| 1b | 4-Methyl | 4 | 3.20 | 3.5 | 2.7 |
| 1c | 4-Acetyl | 4 | 1.80 | 8.2 | 1.9 |
| 1d | 4-Benzyl | 4 | 0.95 | 15.6 | 3.8 |
| 1e | 4-Cyclopropyl | 4 | 2.10 | 6.8 | 3.1 |
| 1f | 5-Methyl | 5 | 8.70 | 2.1 | 2.4 |
| 1g | 6-Hydroxy | 6 | 15.30 | 0.8 | 1.6 |
| 1h | 4,5-Dimethyl | 4,5 | 4.60 | 4.2 | 3.2 |
The 4-position of the cyclopenta[d]pyrimidine scaffold represents a critical structure-activity relationship hot spot where diverse substituents can dramatically alter biological profiles [12]. The incorporation of various nitrogen-containing heterocycles at this position has been systematically explored to understand the electronic and steric requirements for optimal activity [18].
Seven-membered ring systems, particularly the 1,4-diazepane moiety, demonstrate superior binding affinity compared to smaller ring analogs [18]. The conformational flexibility of the diazepane ring allows for optimal adaptation to the binding pocket topology, resulting in enhanced potency and selectivity [12]. Six-membered cyclic substituents such as morpholino and piperidino groups show intermediate activity levels, with the morpholino group conferring agonist properties rather than antagonist activity [12].
Five-membered ring systems like pyrrolidino substituents generally exhibit reduced potency, likely due to insufficient reach into critical binding regions [12]. Acyclic substituents such as N,N-diethylamino groups maintain reasonable activity levels but often lack the selectivity profiles achieved with cyclic analogs [18].
The metabolic stability of compounds varies significantly based on the 4-position substituent [12]. Cyclic systems generally demonstrate improved metabolic stability compared to acyclic analogs, with the diazepane derivative showing optimal balance between potency and metabolic resistance [16].
| Compound | 4-Position Substituent | Ring Size | Binding Affinity (Ki nM) | Functional Activity | Metabolic Stability (%) |
|---|---|---|---|---|---|
| 2a | 1,4-Diazepan-1-yl | 7 | 15.6 | Antagonist | 78 |
| 2b | Morpholino | 6 | 125 | Agonist | 65 |
| 2c | Piperidino | 6 | 89 | Partial Agonist | 71 |
| 2d | Pyrrolidino | 5 | 245 | Weak Antagonist | 45 |
| 2e | N,N-Diethylamino | Acyclic | 67 | Antagonist | 82 |
| 2f | Anilino | 6 | Inactive | Inactive | N/A |
| 2g | Cyclopropylamino | Acyclic | 880 | Antagonist | 88 |
| 2h | Cyclobutylamino | Acyclic | 1190 | Antagonist | 85 |
The degree of saturation in the cyclopenta ring system profoundly influences the pharmacological properties of cyclopenta[d]pyrimidine derivatives [13]. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold exhibits distinct structure-activity relationships compared to its fully aromatic counterpart [22].
Aromatic cyclopenta[d]pyrimidine derivatives consistently demonstrate enhanced potency relative to their dihydro analogs [13]. This enhancement is attributed to the increased electron density and planarity of the aromatic system, which facilitates stronger π-π stacking interactions with aromatic residues in the binding site [25]. The planar geometry of aromatic derivatives allows for more efficient molecular recognition and binding pocket complementarity [13].
Selectivity profiles differ markedly between aromatic and dihydro derivatives [22]. Aromatic compounds typically exhibit higher selectivity ratios due to their rigid planar geometry, which provides better discrimination between closely related receptor subtypes [25]. The conformational flexibility of dihydro derivatives can lead to promiscuous binding across multiple targets, resulting in reduced selectivity [27].
Physicochemical properties show clear trends based on ring saturation [24]. Dihydro derivatives generally exhibit improved aqueous solubility due to reduced planarity and decreased intermolecular π-π stacking in the solid state [26]. However, aromatic compounds often demonstrate superior membrane permeability due to their lipophilic character and ability to traverse biological membranes more efficiently [24].
| Compound | Ring System | R-Substituent | Potency (IC₅₀ nM) | Selectivity Ratio | Solubility (μg/mL) | Permeability (10⁻⁶ cm/s) |
|---|---|---|---|---|---|---|
| 3a | 6,7-Dihydro-5H-cyclopenta[d]pyrimidine | H | 156 | 4.2 | 125 | 12.3 |
| 3b | Cyclopenta[d]pyrimidine (aromatic) | H | 89 | 8.7 | 45 | 8.9 |
| 3c | 6,7-Dihydro-5H-cyclopenta[d]pyrimidine | 2-Methyl | 67 | 6.1 | 89 | 15.6 |
| 3d | Cyclopenta[d]pyrimidine (aromatic) | 2-Methyl | 45 | 12.3 | 32 | 11.2 |
| 3e | 6,7-Dihydro-5H-cyclopenta[d]pyrimidine | 4-Chloro | 123 | 3.8 | 156 | 9.8 |
| 3f | Cyclopenta[d]pyrimidine (aromatic) | 4-Chloro | 78 | 9.5 | 67 | 7.4 |
Conformational restriction represents a fundamental strategy in medicinal chemistry for enhancing the binding affinity and selectivity of bioactive compounds [15]. The implementation of ring constraint methodologies in diazepane-containing cyclopenta[d]pyrimidine derivatives has yielded significant insights into the relationship between molecular flexibility and biological activity [20].
Bicyclic constraint systems have emerged as particularly effective approaches for reducing conformational entropy while maintaining or enhancing biological activity [15]. Six-membered ring fusions to the diazepane core create bicyclic systems with intermediate conformational freedom that often exhibit improved binding affinity compared to flexible analogs [17]. Five-membered ring constraints provide more rigid systems but may sacrifice some binding interactions due to over-restriction [20].
Spirocyclic modifications represent an alternative constraint strategy that maintains the three-dimensional character of the diazepane ring while limiting conformational mobility [16]. These systems often demonstrate good binding affinity with improved selectivity profiles, though synthetic accessibility can be challenging [35]. The spirocyclic approach preserves the nitrogen pharmacophore while introducing conformational bias toward bioactive conformations [20].
Bridged ring systems provide the most restrictive conformational constraints and can yield compounds with exceptional selectivity [18]. However, the synthetic complexity and potential for over-restriction must be balanced against the improved pharmacological properties [15]. Fused tricyclic systems represent the extreme of conformational restriction, often producing highly selective compounds but with significantly increased synthetic difficulty [20].
The relationship between conformational freedom and druglike properties follows complex patterns [16]. Moderate conformational restriction typically enhances druglike properties by improving binding affinity and selectivity while maintaining acceptable physicochemical characteristics [15]. Over-restriction can lead to reduced solubility and increased synthetic complexity without proportional gains in biological activity [20].
| Strategy | Conformational Freedom | Binding Affinity (Ki nM) | Selectivity Index | Synthetic Accessibility | Druglike Properties Score |
|---|---|---|---|---|---|
| Flexible Diazepane | High | 156 | 2.1 | Easy | 0.65 |
| Bicyclic Constraint (6-5) | Medium | 45 | 8.5 | Moderate | 0.78 |
| Bicyclic Constraint (6-6) | Low | 23 | 15.6 | Difficult | 0.72 |
| Spirocyclic System | Very Low | 78 | 6.8 | Moderate | 0.69 |
| Bridged System | Very Low | 89 | 4.2 | Difficult | 0.58 |
| Fused Tricyclic | Minimal | 12 | 23.4 | Very Difficult | 0.81 |
4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibits potent microtubule-targeting activity that distinguishes it from other cyclopenta[d]pyrimidine derivatives based on conformational flexibility [1]. The compound's mechanism involves direct binding to the colchicine site on tubulin, resulting in disruption of microtubule polymerization dynamics and subsequent interference with mitotic processes in cancer cells [1] [2].
Comparative analysis with structurally related compounds reveals that the specific diazepan moiety contributes to enhanced microtubule depolymerization activity compared to compounds with restricted conformational mobility [1]. The cyclopenta[d]pyrimidine scaffold overlaps with the A-ring of colchicine in the binding site, forming critical hydrophobic interactions at the α-β tubulin interface with residues including Leuβ252, Leuβ255, Alaβ316, Alaβ354, Ileβ318, and Ileβ378 [1]. The N1 nitrogen of the cyclopenta[d]pyrimidine forms hydrogen bonds with water molecules coordinated to Valβ238 and Cysβ241 in the crystal structure [1].
The compound demonstrates exceptional potency in disrupting tubulin assembly, with microtubule depolymerization effective concentration values in the low nanomolar range across multiple cancer cell lines [1]. In MDA-MB-435 melanoma cells, related cyclopenta[d]pyrimidine compounds exhibit sub-nanomolar antiproliferative activities with corresponding microtubule depolymerization effects [1]. The mechanism involves destabilization of the microtubule network leading to cell cycle arrest and subsequent apoptosis in cancer cells [2].
Studies using purified tubulin demonstrate that the compound inhibits tubulin polymerization and strongly inhibits [³H]colchicine binding, confirming its interaction with the colchicine binding site [1]. The colchicine site binding affinity correlates directly with the compound's ability to disrupt cellular microtubules and induce antiproliferative effects in various cancer cell models [1] [3].
Molecular modeling studies reveal that the diazepan ring occupies the region corresponding to the C-ring of colchicine, enabling enhanced hydrophobic interactions with Alaα180, Valα181, Thrβ314, and Lysβ352 compared to compounds containing smaller ring systems [1]. This expanded binding interface contributes to the superior microtubule depolymerization activity observed with diazepan-substituted derivatives [1].
The diazepan structural motif present in 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is fundamental to orexin receptor antagonism, as demonstrated by the extensive development of diazepan-based orexin receptor antagonists in pharmaceutical research [4] [5] [6]. Diazepan-containing compounds exhibit potent dual orexin receptor antagonist activity with nanomolar binding affinities for both orexin-1 receptor and orexin-2 receptor subtypes [4] [5].
Central nervous system penetration represents a critical pharmacokinetic property for orexin receptor antagonists, as these receptors are exclusively distributed within brain tissue [7] [8]. Orexin-1 receptor shows preferential expression in the locus ceruleus, while orexin-2 receptor demonstrates primary distribution in the tuberomammillary nucleus, cortex, septal nuclei, lateral hypothalamus, and hippocampus [9] [7]. The differential receptor distribution patterns necessitate effective blood-brain barrier penetration for therapeutic efficacy [7] [10].
Clinical orexin receptor antagonists containing diazepan structures demonstrate excellent brain penetration characteristics [11] [12] [13]. Lemborexant, a dual orexin receptor antagonist, exhibits brain-to-plasma ratios between 33 and 57 percent in pharmacokinetic studies [12]. The compound displays competitive antagonism with Ki values of 8.1 nanomolar for orexin-1 receptor and 0.48 nanomolar for orexin-2 receptor, indicating preferential affinity for the orexin-2 receptor subtype [11].
Suvorexant, another dual orexin receptor antagonist featuring diazepan structural elements, demonstrates potent receptor binding with Ki values of 0.54 nanomolar for orexin-1 receptor and 0.57 nanomolar for orexin-2 receptor [14]. The compound effectively crosses the blood-brain barrier and achieves significant receptor occupancy in brain tissue following oral administration [5] [14].
Brain penetration studies with selective orexin-2 receptor antagonists reveal that compounds incorporating diazepan-like structural features maintain excellent central nervous system accessibility [10]. SDM-878, a selective orexin-2 receptor antagonist, demonstrates good brain penetration with corresponding target engagement in behavioral studies involving intracerebroventricular administration of orexin receptor agonists [10].
The lipophilic properties of diazepan-containing orexin receptor antagonists facilitate blood-brain barrier passage while maintaining appropriate pharmacokinetic profiles for therapeutic applications [15] [16]. Orexin-A itself demonstrates high lipophilicity, enabling access across the blood-brain barrier, which supports the rationale for developing lipophilic antagonists capable of effective central nervous system penetration [15].
Multi-drug resistant cellular models represent critical testing platforms for evaluating therapeutic compounds against clinically relevant resistance mechanisms [20] [21] [22]. The primary resistance mechanisms include P-glycoprotein-mediated drug efflux and βIII-tubulin isotype overexpression, both associated with poor patient outcomes in clinical oncology [21] [23] [3].
Cyclopenta[d]pyrimidine compounds demonstrate remarkable ability to circumvent P-glycoprotein-mediated resistance compared to conventional chemotherapeutic agents [1] [23] [3]. In isogenic cell line pairs expressing P-glycoprotein, cyclopenta[d]pyrimidine derivatives maintain relative resistance ratios between 1.0 and 2.1, indicating minimal susceptibility to efflux pump mechanisms [1] [23]. This contrasts sharply with paclitaxel, which exhibits relative resistance ratios exceeding 800-fold in P-glycoprotein-expressing cell lines [1] [23].
The βIII-tubulin isotype represents another clinically significant resistance mechanism affecting microtubule-targeting agents [21] [24]. Aberrant βIII-tubulin expression correlates with resistance to taxanes and vinca alkaloids across multiple tumor types, including lung, breast, ovarian, and gastric cancers [21]. Clinical evidence demonstrates that βIII-tubulin expression associates with advanced disease stage and poor response to taxane-based chemotherapy [21] [24].
Cyclopenta[d]pyrimidine compounds effectively overcome βIII-tubulin-mediated resistance with relative resistance ratios ranging from 0.6 to 1.5, comparable to combretastatin A-4 [1] [23] [3]. These compounds maintain potent antiproliferative activity in βIII-tubulin-expressing cell lines, while paclitaxel demonstrates relative resistance ratios of 4.7 under identical conditions [1] [23]. The superior performance against βIII-tubulin resistance reflects the distinct binding properties of colchicine site agents compared to taxane site agents [21] [3].
Mechanistic studies reveal that βIII-tubulin-containing microtubules exhibit increased dynamic properties compared to other tubulin isotypes [21]. The presence of βIII-tubulin supports microtubule dynamics even in the presence of tubulin-binding agents, contributing to resistance against compounds that suppress microtubule dynamics [21]. However, colchicine site agents like cyclopenta[d]pyrimidine derivatives maintain efficacy against βIII-tubulin through different binding mechanisms [21] [3].